N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
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Overview
Description
N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide is a useful research compound. Its molecular formula is C23H21N3OS and its molecular weight is 387.5. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
Research has focused on synthesizing various derivatives and analogs of N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide. For instance, a study by Krauze et al. (2007) explored alternative products in one-pot reactions involving related compounds, showcasing the versatility in synthesizing different derivatives (Krauze, Vilums, Sīle, & Duburs, 2007). Another study by Raval, Naik, and Desai (2012) highlighted the microwave-assisted synthesis of similar compounds, emphasizing the efficiency and environmental benefits of this method (Raval, Naik, & Desai, 2012).
Antimicrobial Activities
Several studies have evaluated the antimicrobial properties of compounds structurally related to this compound. Suresh, Lavanya, and Rao (2016) synthesized novel derivatives and found them to exhibit significant antibacterial and antifungal activities (Suresh, Lavanya, & Rao, 2016). Bayrak, Demirbaş, Karaoglu, and Demirbas (2009) reported similar findings, with their synthesized compounds showing good or moderate antimicrobial activity (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Anticancer Potential
The potential anticancer properties of related compounds have also been a subject of interest. Ivasechko et al. (2022) synthesized pyridine-thiazole hybrid molecules, which exhibited high antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Ivasechko et al., 2022).
Additional Applications
Other research has delved into the development of novel compounds for various purposes. For example, Desai, Jadeja, and Khedkar (2022) conducted antimicrobial studies and in silico molecular docking studies on sulfur-containing pyrazole-pyridine hybrids (Desai, Jadeja, & Khedkar, 2022). Additionally, Li, Chu, Liu, and Wang (2005) synthesized and evaluated radioiodinated nitroimidazole analogues as tumor hypoxia markers (Li, Chu, Liu, & Wang, 2005).
Mechanism of Action
Target of Action
The primary target of N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of the cell wall, which is vital for the survival and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of the DprE1 enzyme affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption leads to the inability of the bacteria to maintain their cell wall, resulting in their death .
Result of Action
The result of the action of N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the cell wall biosynthesis pathway, the compound causes the bacteria to lose their ability to maintain their cell wall, leading to their death .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, indicating that they may interact with enzymes, proteins, and other biomolecules involved in the pathogenesis of tuberculosis .
Cellular Effects
The cellular effects of N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide are currently unknown. Benzothiazole derivatives have been reported to exhibit inhibitory activity against M. tuberculosis, suggesting that they may influence cell function and cellular processes .
Molecular Mechanism
The molecular mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is not well-defined. Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may exert their effects at the molecular level .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-17-7-5-11-20-22(17)25-23(28-20)26(16-19-10-6-14-24-15-19)21(27)13-12-18-8-3-2-4-9-18/h2-11,14-15H,12-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGFENVBUCAVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.